molecular formula C9H14N2O2 B062866 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 175277-09-5

1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B062866
CAS No.: 175277-09-5
M. Wt: 182.22 g/mol
InChI Key: JZPMLZWJUMATOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The tert-butyl group and the carboxylic acid functionality make this compound particularly interesting for various chemical applications.

Scientific Research Applications

1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

Target of Action

Compounds with a tert-butyl group have been known to interact with various macromolecular complexes . For instance, tert-butyl groups have been attached to fragments of synaptotagmin-1, complexin-1, and neuronal SNAREs, which are involved in neurotransmitter release .

Mode of Action

The tert-butyl group is known to exhibit unique reactivity patterns due to its crowded nature . In the context of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, the tert-butyl group participates in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The tert-butyl group has been highlighted for its implications in biosynthetic and biodegradation pathways . It’s also worth noting that the tert-butyl group has been used in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids .

Pharmacokinetics

Tert-butyl esters, which share a similar structure, have been synthesized from tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate . This suggests that the compound may have similar ADME properties to tert-butyl esters.

Result of Action

The tert-butyl group has been used as a probe for nmr studies of macromolecular complexes . The tert-butyl resonances of the tagged proteins were generally sharp and intense, indicating that tagging proteins with tert-butyl groups could be a powerful approach to study large biomolecular assemblies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid. For instance, the extensive use of tert-butyl ethers as gasoline additives has led to environmental pollution globally due to their high solubility and recalcitrance . Therefore, the environmental context could potentially affect the behavior and impact of compounds containing the tert-butyl group.

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. While specific safety data for this compound is not available, compounds containing pyrazole rings, tert-butyl groups, or carboxylic acid groups should be handled with care .

Future Directions

The study and application of pyrazole derivatives is a vibrant field of research, particularly in medicinal chemistry. Future research may explore the biological activity of this compound and its potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylic acid
  • 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxamide
  • 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate

Uniqueness

1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the tert-butyl and carboxylic acid groups. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for various applications .

Properties

IUPAC Name

2-tert-butyl-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-5-7(8(12)13)11(10-6)9(2,3)4/h5H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPMLZWJUMATOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372537
Record name 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727073
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175277-09-5
Record name 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.